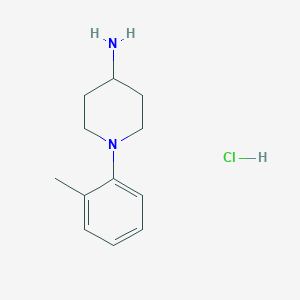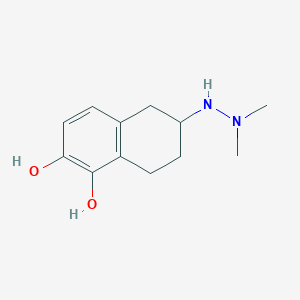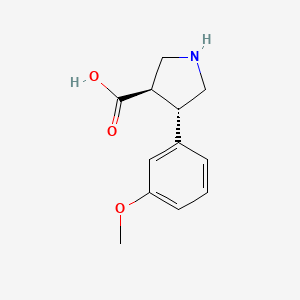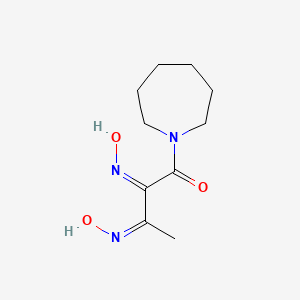
(S)-2-Amino-N-(5-methylthiazol-2-yl)propanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-氨基-N-(5-甲基噻唑-2-基)丙酰胺盐酸盐是一种属于噻唑衍生物类的化学化合物。噻唑是一种含有硫和氮原子的五元杂环化合物。
准备方法
合成路线和反应条件
(S)-2-氨基-N-(5-甲基噻唑-2-基)丙酰胺盐酸盐的合成通常涉及以下步骤:
噻唑环的形成: 噻唑环可以通过α-卤代酮与硫脲的环化反应合成。
氨基的引入: 氨基可以通过噻唑衍生物与氨或胺的反应引入。
丙酰胺部分的形成: 丙酰胺部分是通过酰胺化反应引入的,其中噻唑衍生物与合适的酰胺形成试剂反应。
盐酸盐的形成: 最后一步是通过用盐酸处理将游离碱转化为其盐酸盐。
工业生产方法
(S)-2-氨基-N-(5-甲基噻唑-2-基)丙酰胺盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,例如温度、压力和溶剂选择,以最大限度地提高产率和纯度。连续流动反应器和自动化合成平台通常用于提高效率和可扩展性。
化学反应分析
反应类型
(S)-2-氨基-N-(5-甲基噻唑-2-基)丙酰胺盐酸盐会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜。
还原: 还原反应可以将噻唑环转化为噻唑烷衍生物。
取代: 亲电和亲核取代反应可以在噻唑环上发生,导致形成各种衍生物。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 使用还原剂如氢化铝锂和硼氢化钠。
取代: 在适当条件下使用卤素、卤代烷烃和亲核试剂(例如胺、硫醇)。
主要产物
氧化: 亚砜和砜。
还原: 噻唑烷衍生物。
取代: 各种取代的噻唑衍生物。
科学研究应用
(S)-2-氨基-N-(5-甲基噻唑-2-基)丙酰胺盐酸盐在科学研究中有多种应用:
药物化学: 它被用作合成具有潜在治疗效果的药物化合物的构建块。
生物学: 该化合物因其生物活性而受到研究,包括抗菌、抗真菌和抗癌特性。
化学: 它在有机合成中作为一种通用的中间体,用于制备复杂分子。
工业: 该化合物用于开发农用化学品、染料和其他工业产品。
作用机制
(S)-2-氨基-N-(5-甲基噻唑-2-基)丙酰胺盐酸盐的作用机制涉及它与特定分子靶标和途径的相互作用:
分子靶标: 该化合物可能与酶、受体和其他蛋白质相互作用,导致其活性的调节。
参与的途径: 它可以影响各种生化途径,包括与细胞信号传导、代谢和基因表达相关的途径。
相似化合物的比较
类似化合物
2-氨基-5-甲基噻唑: 具有类似化学性质的更简单的噻唑衍生物。
噻唑-4-甲酰胺: 另一种具有不同官能团的噻唑衍生物。
5-甲基噻唑-2-羧酸: 具有羧酸基团的噻唑衍生物。
独特性
(S)-2-氨基-N-(5-甲基噻唑-2-基)丙酰胺盐酸盐由于其官能团的特定组合而具有独特性,这赋予其独特的化学反应性和生物活性。它形成稳定的盐酸盐的能力增强了其溶解度和稳定性,使其适用于各种应用。
属性
分子式 |
C7H12ClN3OS |
|---|---|
分子量 |
221.71 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-(5-methyl-1,3-thiazol-2-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C7H11N3OS.ClH/c1-4-3-9-7(12-4)10-6(11)5(2)8;/h3,5H,8H2,1-2H3,(H,9,10,11);1H/t5-;/m0./s1 |
InChI 键 |
IPBDJODHRXQABX-JEDNCBNOSA-N |
手性 SMILES |
CC1=CN=C(S1)NC(=O)[C@H](C)N.Cl |
规范 SMILES |
CC1=CN=C(S1)NC(=O)C(C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Ethyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B11882007.png)




![7-Amino-2-ethylthieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B11882051.png)

